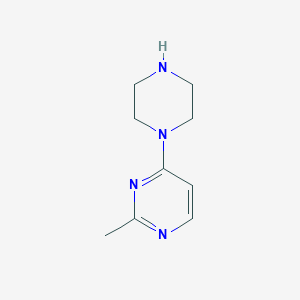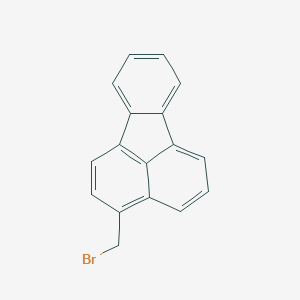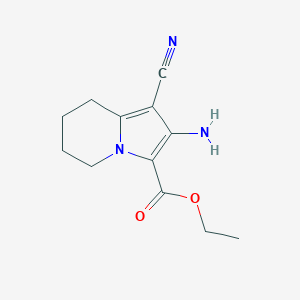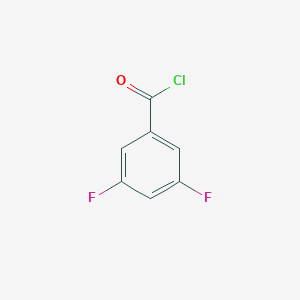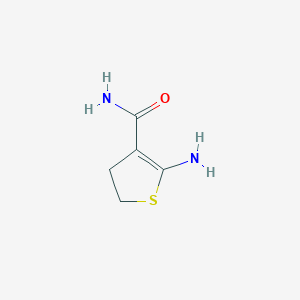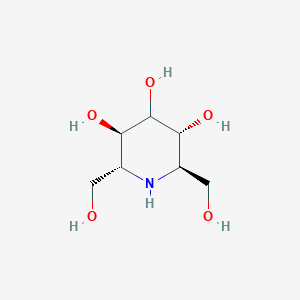
3-Methyl-5,6-dihydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5,6-dihydroquinoline (MDQ) is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. It is a bicyclic compound that contains a quinoline ring fused with a cyclohexene ring. The compound has been found to possess several interesting properties, including antibacterial, antifungal, and anticancer activities. In
科学研究应用
3-Methyl-5,6-dihydroquinoline has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been found to possess antibacterial, antifungal, and anticancer activities. In material science, this compound has been used as a precursor for the synthesis of various organic compounds, including polymers and dyes. In chemical biology, this compound has been used as a probe for the study of protein-ligand interactions.
作用机制
The mechanism of action of 3-Methyl-5,6-dihydroquinoline is not fully understood. However, it has been proposed that this compound exerts its antibacterial and antifungal activities by inhibiting the synthesis of cell walls and membranes. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal species, including Staphylococcus aureus and Candida albicans. This compound has also been found to induce apoptosis and cell cycle arrest in various cancer cell lines, including HeLa and MCF-7 cells.
实验室实验的优点和局限性
3-Methyl-5,6-dihydroquinoline possesses several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields of science. However, this compound also possesses several limitations. It is highly toxic and must be handled with care. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential applications.
未来方向
There are several future directions for 3-Methyl-5,6-dihydroquinoline research. In medicinal chemistry, this compound could be further optimized to improve its antibacterial, antifungal, and anticancer activities. In material science, this compound could be used as a precursor for the synthesis of new organic compounds with unique properties. In chemical biology, this compound could be used as a probe for the study of protein-ligand interactions. Additionally, the mechanism of action of this compound could be further elucidated to improve our understanding of its potential applications.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. It possesses several interesting properties, including antibacterial, antifungal, and anticancer activities. While this compound possesses several advantages for lab experiments, it also possesses several limitations. There are several future directions for this compound research, including further optimization of its properties and elucidation of its mechanism of action.
属性
CAS 编号 |
133092-30-5 |
|---|---|
分子式 |
C10H11N |
分子量 |
145.2 g/mol |
IUPAC 名称 |
3-methyl-5,6-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h3,5-7H,2,4H2,1H3 |
InChI 键 |
RSMDRDLCIBYIQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CCC2)N=C1 |
规范 SMILES |
CC1=CC2=C(C=CCC2)N=C1 |
同义词 |
Quinoline, 5,6-dihydro-3-methyl- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

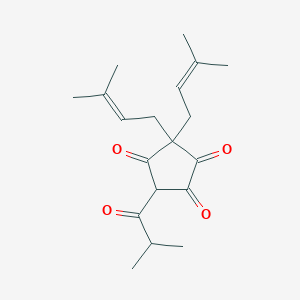
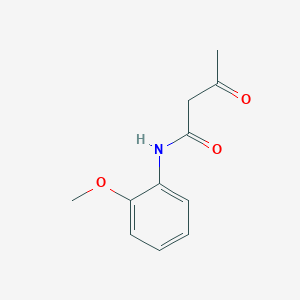
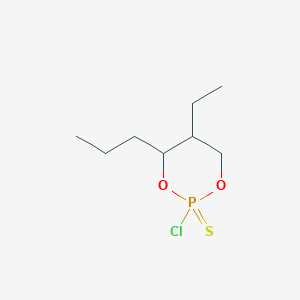
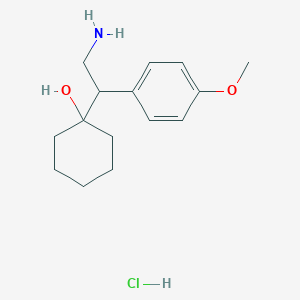
![3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159710.png)
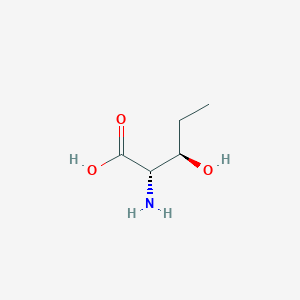
![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)

